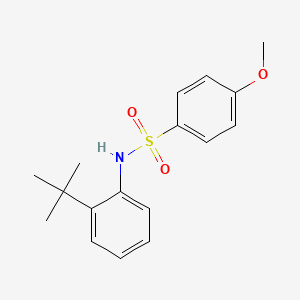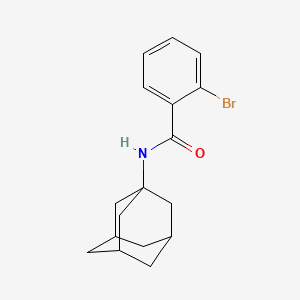
N-(Adamantan-1-YL)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-YL)-2-bromobenzamide is a compound that features an adamantane moiety attached to a 2-bromobenzamide structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The presence of the bromine atom on the benzamide ring further enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-2-bromobenzamide typically involves the reaction of 1-adamantylamine with 2-bromobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
- Dissolve 1-adamantylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-bromobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-2-bromobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzamide ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The adamantane moiety can undergo oxidation to form adamantanone derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of N-(Adamantan-1-YL)-2-substituted benzamides.
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of N-(Adamantan-1-YL)-2-aminobenzamide.
Scientific Research Applications
N-(Adamantan-1-YL)-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance characteristics.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-bromobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes and reach intracellular targets, while the bromobenzamide structure can facilitate binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-YL)-4-bromobenzamide: Similar structure but with the bromine atom at the para position.
N-(Adamantan-1-YL)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(Adamantan-1-YL)-2-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(Adamantan-1-YL)-2-bromobenzamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The combination of the adamantane moiety and the bromobenzamide structure provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H20BrNO |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-bromobenzamide |
InChI |
InChI=1S/C17H20BrNO/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
InChI Key |
QMQVFQOSMBYLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


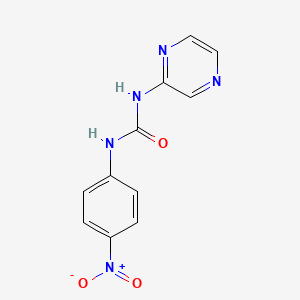
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methanamine](/img/structure/B10978731.png)
![N-[4-(dimethylamino)phenyl]pyrazine-2-carboxamide](/img/structure/B10978742.png)
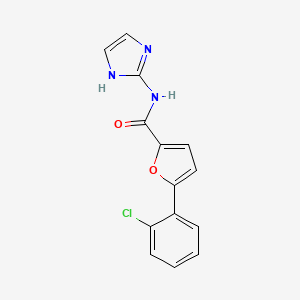

![4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B10978751.png)
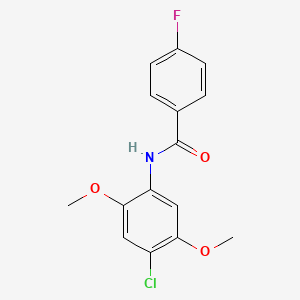
![3-(4-methoxyphenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10978764.png)
![N-[3-carbamoyl-4-(4-ethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10978779.png)
![3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978782.png)

![N-(2,3-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978786.png)
